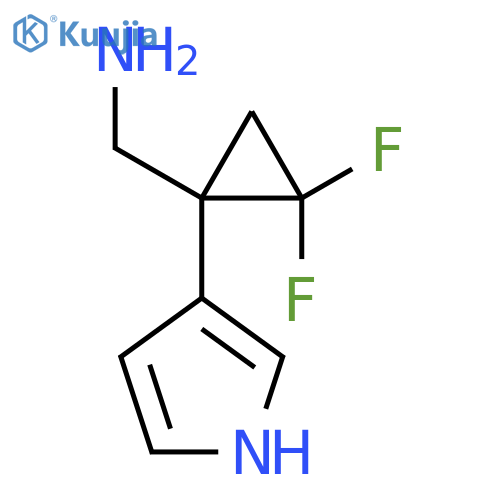

Cas no 2228684-04-4 (2,2-difluoro-1-(1H-pyrrol-3-yl)cyclopropylmethanamine)

2,2-difluoro-1-(1H-pyrrol-3-yl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

-

- 2,2-difluoro-1-(1H-pyrrol-3-yl)cyclopropylmethanamine

- [2,2-difluoro-1-(1H-pyrrol-3-yl)cyclopropyl]methanamine

- 2228684-04-4

- EN300-1944662

-

- インチ: 1S/C8H10F2N2/c9-8(10)4-7(8,5-11)6-1-2-12-3-6/h1-3,12H,4-5,11H2

- InChIKey: UHNNRQIERZOVQM-UHFFFAOYSA-N

- ほほえんだ: FC1(CC1(C1C=CNC=1)CN)F

計算された属性

- せいみつぶんしりょう: 172.08120465g/mol

- どういたいしつりょう: 172.08120465g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 41.8Ų

2,2-difluoro-1-(1H-pyrrol-3-yl)cyclopropylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1944662-5.0g |

[2,2-difluoro-1-(1H-pyrrol-3-yl)cyclopropyl]methanamine |

2228684-04-4 | 5g |

$4764.0 | 2023-05-27 | ||

| Enamine | EN300-1944662-0.25g |

[2,2-difluoro-1-(1H-pyrrol-3-yl)cyclopropyl]methanamine |

2228684-04-4 | 0.25g |

$1513.0 | 2023-09-17 | ||

| Enamine | EN300-1944662-1g |

[2,2-difluoro-1-(1H-pyrrol-3-yl)cyclopropyl]methanamine |

2228684-04-4 | 1g |

$1643.0 | 2023-09-17 | ||

| Enamine | EN300-1944662-5g |

[2,2-difluoro-1-(1H-pyrrol-3-yl)cyclopropyl]methanamine |

2228684-04-4 | 5g |

$4764.0 | 2023-09-17 | ||

| Enamine | EN300-1944662-10g |

[2,2-difluoro-1-(1H-pyrrol-3-yl)cyclopropyl]methanamine |

2228684-04-4 | 10g |

$7065.0 | 2023-09-17 | ||

| Enamine | EN300-1944662-0.1g |

[2,2-difluoro-1-(1H-pyrrol-3-yl)cyclopropyl]methanamine |

2228684-04-4 | 0.1g |

$1447.0 | 2023-09-17 | ||

| Enamine | EN300-1944662-0.5g |

[2,2-difluoro-1-(1H-pyrrol-3-yl)cyclopropyl]methanamine |

2228684-04-4 | 0.5g |

$1577.0 | 2023-09-17 | ||

| Enamine | EN300-1944662-10.0g |

[2,2-difluoro-1-(1H-pyrrol-3-yl)cyclopropyl]methanamine |

2228684-04-4 | 10g |

$7065.0 | 2023-05-27 | ||

| Enamine | EN300-1944662-1.0g |

[2,2-difluoro-1-(1H-pyrrol-3-yl)cyclopropyl]methanamine |

2228684-04-4 | 1g |

$1643.0 | 2023-05-27 | ||

| Enamine | EN300-1944662-2.5g |

[2,2-difluoro-1-(1H-pyrrol-3-yl)cyclopropyl]methanamine |

2228684-04-4 | 2.5g |

$3220.0 | 2023-09-17 |

2,2-difluoro-1-(1H-pyrrol-3-yl)cyclopropylmethanamine 関連文献

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

2,2-difluoro-1-(1H-pyrrol-3-yl)cyclopropylmethanamineに関する追加情報

Introduction to 2,2-Difluoro-1-(1H-pyrrol-3-yl)cyclopropylmethanamine (CAS No. 2228684-04-4)

2,2-Difluoro-1-(1H-pyrrol-3-yl)cyclopropylmethanamine (CAS No. 2228684-04-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a cyclopropyl ring, a pyrrole moiety, and difluoro substitution, which collectively contribute to its distinct chemical and biological properties.

The synthesis of 2,2-difluoro-1-(1H-pyrrol-3-yl)cyclopropylmethanamine involves a series of well-defined chemical reactions. Recent studies have focused on optimizing the synthetic route to enhance yield and purity, making it more feasible for large-scale production. One notable approach involves the use of transition-metal-catalyzed reactions, which have proven to be highly efficient and selective in forming the desired product.

In terms of its biological activity, 2,2-difluoro-1-(1H-pyrrol-3-yl)cyclopropylmethanamine has shown promising results in various preclinical studies. It has been evaluated for its potential as a therapeutic agent in the treatment of neurological disorders, particularly those involving serotonin and dopamine pathways. The compound's ability to modulate these neurotransmitter systems suggests it may have applications in conditions such as depression, anxiety, and Parkinson's disease.

Pharmacokinetic studies have revealed that 2,2-difluoro-1-(1H-pyrrol-3-yl)cyclopropylmethanamine exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a relatively long half-life, which are desirable attributes for a potential drug candidate. Additionally, the compound has demonstrated low toxicity in animal models, further supporting its safety profile.

The mechanism of action of 2,2-difluoro-1-(1H-pyrrol-3-yl)cyclopropylmethanamine is an area of ongoing research. Preliminary findings suggest that it interacts with specific receptors in the central nervous system (CNS), leading to the modulation of neurotransmitter release and receptor activation. This interaction may be responsible for its observed therapeutic effects.

Clinical trials are currently underway to assess the safety and efficacy of 2,2-difluoro-1-(1H-pyrrol-3-yl)cyclopropylmethanamine in human subjects. Early results from phase I trials have been encouraging, with no serious adverse events reported. The compound is being evaluated for its potential to improve symptoms in patients with various neurological conditions.

In addition to its therapeutic applications, 2,2-difluoro-1-(1H-pyrrol-3-yl)cyclopropylmethanamine has also shown promise as a research tool. Its unique structure and biological activity make it a valuable probe for studying the function of specific receptors and signaling pathways in the CNS. Researchers are using this compound to gain insights into the underlying mechanisms of neurological disorders and to identify new targets for drug development.

The future prospects for 2,2-difluoro-1-(1H-pyrrol-3-yl)cyclopropylmethanamine are promising. Ongoing research aims to further elucidate its pharmacological profile and optimize its therapeutic potential. As more data becomes available from clinical trials and preclinical studies, it is likely that this compound will play an increasingly important role in the treatment of neurological disorders.

In conclusion, 2,2-difluoro-1-(1H-pyrrol-3-yl)cyclopropylmethanamine (CAS No. 2228684-04-4) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and promising biological activity make it a compelling candidate for further development as a therapeutic agent and a valuable tool for research in neuroscience.

2228684-04-4 (2,2-difluoro-1-(1H-pyrrol-3-yl)cyclopropylmethanamine) 関連製品

- 1396685-95-2(N-(4-bromo-2-methylphenyl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2137614-16-3(2-iodo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid)

- 1105201-36-2(2-({5-4-(furan-2-carbonyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide)

- 883539-48-8((2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine)

- 1436203-13-2(N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamide)

- 860787-02-6(6-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-DIMETHYL-2,4(1H,3H)-PYRIMIDINEDIONE)

- 281208-18-2(5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1087387-70-9(9-Undecynoic Acid Ethyl Ester)

- 2227696-70-8(rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid)

- 2034208-72-3(1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane)